Derivatization of the Carboxylic Acid Handle Enables Isoform-Selective hCA II/XII Inhibition Unattainable with Parent Acids or Non-Acid Analogs
The 2-morpholino-4-phenylthiazole-5-carboxylic acid scaffold, when converted to acrylamide derivatives (8a-s), yields potent and selective inhibition of human carbonic anhydrase isoforms hCA II, IX, and XII, while sparing hCA I. In the study by Swain et al. (2019), the derivatives showed Ki values ranging from 9.3 to 77.7 μM for hCA II, 54.7 to 96.7 μM for hCA IX, and 4.6 to 8.8 μM for hCA XII. Critically, all derivatives were inactive against hCA I (Ki >100 μM) [1]. In contrast, the standard sulfonamide inhibitor acetazolamide (AAZ) broadly inhibits all isoforms with Ki values of 250 nM (hCA I), 12 nM (hCA II), 25 nM (hCA IX), and 5.7 nM (hCA XII), demonstrating no isoform selectivity [1]. This profile demonstrates that the scaffold enables a non-sulfonamide, isoform-selective inhibition mechanism, a feature not accessible through the parent carboxylic acid or non-derivatizable analogs.
| Evidence Dimension | Carbonic Anhydrase Inhibition Potency and Isoform Selectivity |
|---|---|
| Target Compound Data | Derivatives (8a-s) of the target compound's core scaffold: Ki hCA II = 9.3-77.7 μM; Ki hCA IX = 54.7-96.7 μM; Ki hCA XII = 4.6-8.8 μM; No inhibition of hCA I (Ki >100 μM, all derivatives) |
| Comparator Or Baseline | Acetazolamide (AAZ): Ki hCA I = 250 nM; Ki hCA II = 12 nM; Ki hCA IX = 25 nM; Ki hCA XII = 5.7 nM |
| Quantified Difference | Scaffold derivatives show >100-fold selectivity for hCA XII over hCA I, whereas AAZ shows only ~8-fold selectivity. Additionally, the scaffold achieves >10-fold selectivity for hCA II over hCA I, while AAZ is non-selective for hCA II vs. hCA I. |
| Conditions | Stopped-flow CO2 hydration assay, pH 8.3, 20°C, using recombinant human carbonic anhydrase isoforms I, II, IX, and XII. |
Why This Matters
For research on non-sulfonamide, isoform-selective carbonic anhydrase inhibitors, the core scaffold's derivatization potential is essential; generic sulfonamides or non-derivatizable thiazoles cannot achieve this selectivity profile.
- [1] Swain B, Singh Digwal C, Angeli A, Alvala M, Singh P, Supuran CT, Arifuddin M. Synthesis and exploration of 2-morpholino-4-phenylthiazol-5-yl acrylamide derivatives for their effects against carbonic anhydrase I, II, IX and XII isoforms as a non-sulfonamide class of inhibitors. Bioorg Med Chem. 2019;27(21):115090. doi: 10.1016/j.bmc.2019.115090. View Source
